2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide
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Overview
Description
2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide is an organic compound with a complex structure that includes an amino group, two methyl groups, a phenyl group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5,6-dimethylpyridine with a phenyl-substituted reagent under specific conditions to introduce the phenyl group. The carboxamide group is then introduced through a subsequent reaction involving an appropriate amide-forming reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar structure but with a bromine atom instead of a phenyl group.
2-Amino-4,6-dimethylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide is unique due to the presence of both a phenyl group and a carboxamide group on the pyridine ring
Biological Activity
2-Amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, two methyl groups, a phenyl group, and a carboxamide group attached to a pyridine ring. Its chemical formula is C14H15N3O, and it has a molecular weight of 241.29 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-amino-5,6-dimethylpyridine with phenyl-substituted reagents under specific conditions to introduce the phenyl group, followed by the introduction of the carboxamide group using amide-forming reagents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of pyridine compounds, it was found that certain derivatives demonstrated effective activity against multiple bacterial strains, including Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.9 µg/mL against Klebsiella planticola .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines. For instance, one derivative displayed an IC50 value of 19.70 ± 0.89 µM against cancer cells, comparable to standard chemotherapeutic agents like etoposide . Another study highlighted that compounds derived from similar structures exhibited cytotoxicity and apoptosis induction in hypopharyngeal tumor cells .
The biological activity of this compound is thought to result from its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer effects are hypothesized to involve inhibition of key signaling pathways related to cell proliferation and survival .
Research Findings and Case Studies
Study | Findings | Biological Activity |
---|---|---|
Milovic et al., 2022 | Antimicrobial activity against five strains | Effective against bacteria and fungi |
Butera et al., 2021 | Low micromolar PD-L1 affinities | Potential for immunotherapy in cancer |
Vahedi et al., 2023 | IC50 of 0.0517 µM in A549 cells | Strong antitumor agent |
Properties
IUPAC Name |
2-amino-5,6-dimethyl-4-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-8-9(2)17-13(15)12(14(16)18)11(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,17)(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGTXRTUXYLXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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